2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-6-yl)acetamide
Description
This compound features a pyridazinone core substituted with a 4-chlorophenyl group and an acetamide-linked indol-6-yl moiety.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(1H-indol-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2/c21-15-4-1-13(2-5-15)17-7-8-20(27)25(24-17)12-19(26)23-16-6-3-14-9-10-22-18(14)11-16/h1-11,22H,12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWSFEUOFRSCLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-6-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinone core, followed by the introduction of the chlorophenyl group and the indole moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds.
Scientific Research Applications
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-6-yl)acetamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and biological studies.
Medicine: The compound’s potential therapeutic effects could be explored for the treatment of various diseases, including infectious diseases and cancer.
Industry: It may find applications in the development of new materials, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to the observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Implications
Key Research Findings
- : Fluorophenyl analogs demonstrate nanomolar IC50 values against HDACs, suggesting the target compound’s fluorinated derivatives warrant exploration.
- : Bromine substitution increases binding affinity by 30% compared to chlorine in enzyme assays.
- : Dual methoxy groups reduce hepatic clearance by 50% in vitro, highlighting their pharmacokinetic advantage.
Biological Activity
The compound 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-6-yl)acetamide is a heterocyclic organic molecule with a complex structure that includes a pyridazinone core and various functional groups. Its molecular formula is , and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and neurology.
Chemical Structure
The structural features of this compound contribute significantly to its biological activity:
| Feature | Description |
|---|---|
| Core Structure | Pyridazinone |
| Substituents | 4-chlorophenyl and indole groups |
| Molecular Weight | 378.8 g/mol |
| CAS Number | 1224164-64-0 |
Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the pyridazinone ring, which is often found in kinase inhibitors, indicates potential activity against kinases associated with cancer and other diseases characterized by dysregulated cellular processes .
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent. It has been investigated for its ability to inhibit telomerase, an enzyme often upregulated in cancer cells. In vitro studies have shown that derivatives of pyridazinone compounds can exhibit significant inhibitory activity on telomerase, with some compounds demonstrating IC50 values less than 1 µM, indicating strong potency .
Enzyme Inhibition
The compound is also being explored for its role as an enzyme inhibitor. Initial findings suggest that it may modulate the activity of specific enzymes involved in cell proliferation and survival, making it a candidate for further investigation in therapeutic applications targeting cancer cells .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide | Piperidinyl group | Investigated for anti-cancer properties |
| 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide | Triazole-linked phenyl group | Potential enzyme inhibitor |
| 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxo-pyridazin-1(6H)-yl)-N-(indol-5-yl)acetamide | Fluorine and methoxy substitutions | Potential anticancer activity |
This table illustrates how variations in substituents can influence the biological efficacy of compounds while maintaining a core pyridazinone structure.
Case Studies
A significant case study involved the synthesis and evaluation of derivatives of pyridazinone compounds for telomerase inhibition. These studies indicated that specific substitutions on the phenyl ring significantly affected both telomerase inhibitory activity and cytotoxicity against cancer cell lines. For instance, compounds with methoxy groups showed enhanced antitumor effects compared to their unsubstituted counterparts .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves multi-step reactions, starting with condensation of a pyridazinone precursor with a chlorophenyl intermediate, followed by amide coupling with an indole derivative. Key steps include:
- Using ethanol or acetic acid as solvents under reflux conditions .
- Catalysts like HCl or H₂SO₄ for cyclization and coupling reactions .
- Purification via column chromatography or preparative HPLC to achieve >95% purity . Yield optimization requires strict temperature control (60–80°C) and inert atmospheres to prevent side reactions .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing purity and structural integrity?
- 1H/13C NMR : Confirms aromatic proton environments and amide bond formation (e.g., δ 7.2–8.1 ppm for indole protons) .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1660–1700 cm⁻¹) and N-H bending (~3300 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ observed at m/z 423.1) .
- TLC : Monitors reaction progress using silica gel plates and UV visualization .
Q. What in vitro models are appropriate for initial evaluation of anticancer or anti-inflammatory activity?
- Anticancer : Screen against MCF-7 (breast) or HeLa (cervical) cancer cell lines using MTT assays .
- Anti-inflammatory : Measure COX-2 inhibition in LPS-stimulated macrophages or TNF-α suppression in RAW264.7 cells .
Advanced Research Questions
Q. How can researchers investigate structure-activity relationships (SAR) to enhance pharmacological profiles?
- Analog Synthesis : Modify substituents on the chlorophenyl (e.g., -F, -OCH₃) or indole (e.g., 5-methoxy, 2-methyl) moieties .
- Biological Testing : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., HDAC or PDE4 targets) .
- Computational Docking : Use Schrödinger Suite to predict binding affinities with target proteins (e.g., HDAC6 or COX-2) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay Standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) .
- Orthogonal Validation : Confirm initial findings using alternative methods (e.g., SPR for binding affinity alongside enzymatic assays) .
- Stability Studies : Assess compound degradation in buffer solutions via HPLC to rule out false negatives .
Q. How to elucidate the mechanism of action using in vitro and in silico approaches?
- Target Identification : Perform kinase profiling or proteome-wide affinity pull-down assays .
- Molecular Dynamics (MD) : Simulate binding persistence with GROMACS (e.g., 100 ns simulations for HDAC complexes) .
- Transcriptomics : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
Q. How to design experiments to assess pharmacokinetic properties?
- Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS .
- Permeability : Use Caco-2 monolayers to predict intestinal absorption .
- Plasma Protein Binding : Employ equilibrium dialysis to measure free fraction .
Q. What computational tools predict binding modes with biological targets?
- Docking : AutoDock Vina for preliminary screening; Glide (Schrödinger) for precision .
- Pharmacophore Modeling : Phase software to map essential interaction features (e.g., hydrogen bond donors/acceptors) .
- QSAR : Develop regression models using MOE descriptors to correlate structural features with activity .
Q. How can the core structure be modified to improve target selectivity?
- Electron-Withdrawing Groups : Introduce -CF₃ or -NO₂ on the chlorophenyl ring to enhance HDAC6 selectivity .
- Bioisosteric Replacement : Substitute the indole with benzimidazole to reduce off-target effects .
- Linker Optimization : Adjust acetamide spacer length to fit binding pockets (e.g., 2–4 carbons) .
Q. How to address solubility challenges in biological assays?
- Co-Solvents : Use cyclodextrins or PEG-400 to improve aqueous solubility .
- Prodrug Design : Synthesize phosphate or ester prodrugs for enhanced bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
